Gepotidacin mesylate
Description
Evolution of Novel Bacterial Topoisomerase Inhibitors (NBTIs)
The development of novel antibacterial agents has been significantly driven by the need to circumvent bacterial resistance mechanisms. Bacterial topoisomerases, enzymes crucial for DNA replication, transcription, repair, and recombination, have long been established as vital targets for antibacterial therapy. Fluoroquinolones, a class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, have been highly effective but are increasingly undermined by the emergence of resistance, often through mutations in the genes encoding these enzymes mdpi.comtandfonline.comosu.edunih.gov. This has spurred research into Novel Bacterial Topoisomerase Inhibitors (NBTIs) that target these same enzymes but at different, distinct binding sites. This strategy aims to overcome existing fluoroquinolone resistance and reduce the likelihood of cross-resistance mdpi.comosu.edunih.gov. Gepotidacin (B1671446) is a prominent example of this NBTI class, representing a significant breakthrough in the search for agents with differentiated mechanisms of action tandfonline.com.
Gepotidacin Mesylate within the Triazaacenaphthylene Antibacterial Class
This compound belongs to the triazaacenaphthylene class of antibacterial agents portico.orgncats.ionih.govijprajournal.comnih.govfda.gov. Its primary mechanism of action involves the selective inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV fda.govwikipedia.orgdrugbank.comdrugs.comontosight.aidroracle.aipathway.md. These enzymes are indispensable for bacterial DNA replication, transcription, and cell division, as they regulate the topological state of DNA wikipedia.orgdrugbank.comdroracle.ai. Gepotidacin achieves this inhibition by binding to specific subunits of these enzymes, namely the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV wikipedia.orgdrugbank.comdroracle.ainih.gov. Crucially, its binding site is distinct from that of fluoroquinolones, allowing it to evade common resistance mechanisms associated with that class portico.orgncats.iodroracle.aipathway.mdnih.govresearchgate.net. This dual-targeting approach, with well-balanced interactions on these key enzymes, is a hallmark of gepotidacin's novel mechanism droracle.ainih.govnih.gov.
Significance of this compound in Addressing Antimicrobial Resistance
The significance of this compound lies in its potent activity against a wide range of bacterial pathogens, including strains that have developed resistance to current antibiotics portico.orgnih.govijprajournal.comnih.govgsk.comresearchgate.net. Its distinct mechanism of action, which targets bacterial DNA gyrase and topoisomerase IV at sites different from fluoroquinolones, allows it to bypass common resistance pathways portico.orgncats.iodroracle.aipathway.mdnih.govresearchgate.net. This is particularly important for combating infections caused by multidrug-resistant (MDR) and extended-spectrum beta-lactamase (ESBL)-producing bacteria portico.orggsk.com. Research has demonstrated that resistance to gepotidacin typically requires mutations in both DNA gyrase and topoisomerase IV, a scenario less likely to arise spontaneously compared to resistance mechanisms against single-target drugs ijprajournal.comnih.govnih.gov. This dual-targeting strategy is anticipated to prolong its clinical utility and effectiveness against challenging pathogens ijprajournal.comnih.gov.
In Vitro Activity of this compound
Gepotidacin exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria. The following table summarizes key in vitro findings, highlighting its potency against common uropathogens and its activity against resistant strains.
| Bacterial Pathogen | MIC90 (µg/mL) | Notes | Relevant Sources |
| Escherichia coli | 2 | Active against ESBL and MDR strains (91.5% and 97.2% inhibited at ≤4 µg/mL respectively) | portico.orgncats.iogsk.com |
| Klebsiella spp. | 8 | portico.org | |
| Enterobacter spp. | 32 | portico.org | |
| Staphylococcus aureus (MSSA/MRSA) | 0.5 | ncats.io | |
| Streptococcus pyogenes | 0.25 | ncats.io | |
| Streptococcus pneumoniae | 0.25 | ncats.io | |
| Moraxella catarrhalis | ≤0.06 | ncats.io | |
| Haemophilus influenzae | 1 | ncats.io | |
| Shigella spp. | 1 | ncats.io | |
| Enterococcus faecalis | Susceptible (MIC range 1-2.7 h) | Data primarily reflects post-antibiotic effect, but indicates susceptibility. | drugs.com |
| Staphylococcus saprophyticus | Susceptible (MIC range 2.7-4.3 h) | Data primarily reflects post-antibiotic effect, but indicates susceptibility. | drugs.com |
Compound Names Mentioned:
this compound
Gepotidacin
Fluoroquinolones
Novobiocin
Zoliflodacin
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1624306-20-2 |
|---|---|
Molecular Formula |
C25H36N6O8S |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione;methanesulfonic acid;dihydrate |
InChI |
InChI=1S/C24H28N6O3.CH4O3S.2H2O/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18;1-5(2,3)4;;/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2;1H3,(H,2,3,4);2*1H2/t19-;;;/m1.../s1 |
InChI Key |
MTLHHQWYERWLIX-RGFWRHHQSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6.O.O |
Canonical SMILES |
CS(=O)(=O)O.C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6.O.O |
Origin of Product |
United States |
Molecular Mechanism of Action of Gepotidacin Mesylate
Targeting Bacterial Type II Topoisomerases
Gepotidacin (B1671446) mesylate selectively targets bacterial Type II topoisomerases, specifically DNA gyrase and topoisomerase IV, thereby disrupting the normal DNA replication cycle.
Gepotidacin mesylate acts as a potent inhibitor of bacterial DNA gyrase, an enzyme crucial for relieving DNA supercoiling during replication drugbank.commedcentral.com. It achieves this by binding to the GyrA subunit of DNA gyrase drugbank.comwikipedia.orgmedcentral.comnih.govnih.govresearchgate.net. This interaction leads to the inhibition of DNA supercoiling and the relaxation of positively supercoiled substrates medchemexpress.comacs.orgdroracle.ainih.gov. Structurally, gepotidacin is a potent inhibitor of gyrase-catalyzed DNA supercoiling, with reported IC50 values around 0.047 μM medchemexpress.comnih.gov.
A key aspect of gepotidacin's mechanism is its effect on DNA cleavage. Unlike fluoroquinolones, which induce primarily double-stranded DNA breaks, gepotidacin induces high levels of gyrase-mediated single-stranded DNA breaks and actively suppresses the formation of double-stranded breaks nih.govdroracle.ainih.govnih.gov. Gepotidacin also forms stable gyrase-DNA cleavage complexes that persist for over four hours, indicating a prolonged inhibitory effect nih.govdroracle.ai. Furthermore, gepotidacin competes with fluoroquinolones for binding to gyrase, suggesting that their binding sites are at least partially overlapping or mutually exclusive nih.govdroracle.ai.
In addition to DNA gyrase, this compound also targets bacterial topoisomerase IV, an enzyme essential for untangling replicated DNA strands to ensure proper chromosome segregation during cell division medcentral.com. Gepotidacin binds to the ParC subunit of topoisomerase IV drugbank.comwikipedia.orgmedcentral.comnih.govnih.gov, inhibiting its catalytic activity, specifically DNA decatenation medchemexpress.comacs.orgnih.gov.
Studies indicate that gepotidacin exhibits well-balanced dual-targeting, effectively inhibiting both DNA gyrase and topoisomerase IV gsk.comacs.orgdroracle.ainih.gov. This balanced inhibition is supported by similar IC50 values observed for its effects on both enzymes acs.orgnih.gov. Gepotidacin is a potent inhibitor of topoisomerase IV-catalyzed decatenation, with an IC50 of 0.34 ± 0.09 μM medchemexpress.comacs.org.
Distinct Binding Mode and Molecular Interactions
This compound distinguishes itself from other antibiotics through its unique binding mode and specific molecular interactions within the bacterial topoisomerase complex.
Gepotidacin engages with the GyrA subunit of bacterial DNA gyrase and the ParC subunit of bacterial topoisomerase IV through a novel binding mode drugbank.comwikipedia.orgmedcentral.comnih.gov. Structural analyses reveal that gepotidacin binds midway between the two scissile DNA bonds, positioning itself within a specific pocket formed by these subunits drugbank.comwikipedia.orgnih.govnih.govnih.govresearchgate.net. This pocket is located between the two GyrA subunits and lies on the twofold axis of the complex nih.govnih.govnih.govresearchgate.net.
Significantly, only a single molecule of gepotidacin binds to the complex, in contrast to fluoroquinolones, which typically bind two molecules nih.govresearchgate.netnih.govnih.gov. Key amino acid residues implicated in gepotidacin's activity include GyrA P35, V44, D82, A175, and GyrB D426, P445, as well as ParC D79 drugs.com. Gepotidacin's interaction with residues such as D83 on GyrA or D79 on ParC is distinct from the interactions of fluoroquinolones with residues like Ser84 and Glu88 researchgate.net.
Gepotidacin's interaction occurs precisely midway between the two scissile DNA bonds within the enzyme-DNA complex drugbank.comwikipedia.orgnih.govnih.govnih.govresearchgate.net. This positioning allows it to stabilize a novel, pre-cleavage complex, thereby preventing DNA replication before strand breaks can occur medcentral.com. As previously noted, this binding mode leads to the induction of single-stranded DNA breaks while suppressing double-stranded breaks nih.govdroracle.ainih.govnih.gov. The gepotidacin-stabilized cleavage complexes are remarkably stable, persisting for more than four hours nih.govdroracle.ai.
The fundamental difference between gepotidacin and fluoroquinolones lies in their binding sites and mechanisms of enzyme inhibition, despite targeting the same essential bacterial enzymes drugbank.comwikipedia.orgmedcentral.comncats.iogsk.comnih.govresearchgate.netdroracle.aiportico.orgresearchgate.netpathway.md. Fluoroquinolones bind to two distinct sites at the DNA cleavage points on both DNA strands, stabilizing lethal double-stranded DNA breaks nih.govresearchgate.netnih.govnih.gov. In contrast, gepotidacin binds midway between these cleavage sites and stabilizes single-stranded DNA breaks nih.govresearchgate.netnih.govnih.gov.
This distinct binding pocket and mechanism allow gepotidacin to evade existing resistance mechanisms that target fluoroquinolones ncats.iodroracle.aiportico.orgpathway.md. Consequently, gepotidacin retains activity against bacteria that have developed resistance to fluoroquinolones medcentral.comncats.iogsk.comnih.govdroracle.aiportico.orgresearchgate.netpathway.md. The development of resistance to gepotidacin is also anticipated to be less frequent, potentially requiring mutations in both gyrase and topoisomerase IV, or specific mutations within GyrA and ParC, to significantly impact susceptibility drugs.comgsk.comportico.orgresearchgate.net. Furthermore, gepotidacin's interaction with the topoisomerase complex is mediated by a single moving metal-ion-catalyzed mechanism, differing from the water-metal ion bridge utilized by quinolones nih.govmdpi.com.
Data Tables
Table 1: Comparative Mechanism of Action: Gepotidacin vs. Fluoroquinolones
| Feature | Gepotidacin | Fluoroquinolones |
| Target Enzymes | DNA Gyrase (GyrA subunit), Topoisomerase IV (ParC subunit) drugbank.comwikipedia.orgmedcentral.comnih.gov | DNA Gyrase (GyrA subunit), Topoisomerase IV (ParC subunit) drugbank.comwikipedia.orgmedcentral.comnih.gov |
| Binding Site | Midway between scissile DNA bonds, pocket between GyrA subunits drugbank.comnih.govnih.govnih.gov | At sites of DNA cleavage on both strands, different pocket nih.govresearchgate.netnih.govnih.gov |
| Number of Molecules Bound | Single molecule nih.govresearchgate.netnih.govnih.gov | Two molecules nih.govresearchgate.netnih.govnih.gov |
| Effect on DNA Breaks | Induces single-stranded breaks; suppresses double-stranded breaks nih.govdroracle.ainih.govnih.gov | Induces double-stranded breaks nih.govdroracle.ainih.govnih.gov |
| Complex Stabilized | Pre-cleavage complex medcentral.com | Post-cleavage complex medcentral.comdroracle.ai |
| Catalytic Mechanism | Single moving metal-ion-catalyzed nih.govmdpi.com | Water-metal ion bridge nih.gov |
| Resistance Evasion | Evades fluoroquinolone resistance mechanisms ncats.iodroracle.aiportico.orgpathway.md | Susceptible to existing resistance mechanisms ncats.iodroracle.aiportico.orgpathway.md |
| Binding Mutual Exclusivity | Mutually exclusive with fluoroquinolones nih.govdroracle.ai | Mutually exclusive with gepotidacin nih.govdroracle.ai |
Table 2: Key Amino Acid Residues Involved in Gepotidacin Interaction
| Enzyme Target | Subunit | Residue(s) | Reference(s) |
| DNA Gyrase | GyrA | P35, V44, D82, A175, D83 | drugs.comresearchgate.net |
| DNA Gyrase | GyrB | D426, P445 | drugs.com |
| Topoisomerase IV | ParC | D79 | drugs.comresearchgate.net |
Compound Names:
Gepotidacin
this compound
Fluoroquinolones
Ciprofloxacin
Antimicrobial Spectrum and Potency of Gepotidacin Mesylate
In Vitro Antimicrobial Activity against Key Pathogens
In vitro studies have demonstrated the potent antimicrobial activity of gepotidacin (B1671446) mesylate against a range of clinically significant Gram-positive and Gram-negative bacteria.
Gepotidacin has shown robust in vitro activity against Staphylococcus aureus, including both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA) strains. The activity of gepotidacin against S. aureus is comparable for both MSSA and MRSA, with MIC90 values generally reported at 0.5 μg/mL. nih.govnih.gov In a study involving 78 clinical isolates of S. aureus from patients with acute bacterial skin and skin structure infections, the MIC50 and MIC90 values were 0.25 μg/mL and 0.5 μg/mL, respectively, for both MSSA and MRSA isolates. oup.com Another study reported a MIC90 of 0.5 μg/ml for 50 S. aureus isolates, which also included MRSA. researchgate.net
**Table 1: In Vitro Activity of Gepotidacin Mesylate against *Staphylococcus aureus***
| Strain | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---|---|---|
| S. aureus (including MRSA) | 0.25 | 0.5 |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.5 |
| Methicillin-Resistant S. aureus (MRSA) | 0.25 | 0.5 |
Gepotidacin has demonstrated significant in vitro activity against several key Gram-negative pathogens. For Escherichia coli, a common cause of urinary tract infections, MIC50 and MIC90 values are generally reported as 2 μg/mL and 4 μg/mL, respectively. asm.orgresearchgate.net One study assessing 460 urinary isolates of E. coli found the MIC50/90 to be 2/4 mg/L. asm.orgresearchgate.net Another study reported a MIC90 of 4 μg/ml for 25 E. coli isolates. researchgate.net
The compound is also highly active against Neisseria gonorrhoeae, including strains resistant to other antibiotics. nih.gov Studies have reported MIC50 and MIC90 values of 0.12 μg/mL and 0.25 μg/mL, respectively, against clinical isolates of N. gonorrhoeae. nih.govnih.gov
Against Staphylococcus saprophyticus, another causative agent of urinary tract infections, gepotidacin has shown potent activity. A global surveillance program from 2019-2020 reported MIC50 and MIC90 values of 0.06 μg/mL and 0.12 μg/mL, respectively, for 92 isolates. researchgate.net
Table 2: In Vitro Activity of this compound against Key Gram-Negative Organisms
| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---|---|---|
| Escherichia coli | 2 | 4 |
| Neisseria gonorrhoeae | 0.12 | 0.25 |
| Staphylococcus saprophyticus | 0.06 | 0.12 |
Efficacy against Multidrug-Resistant Bacterial Strains
A significant attribute of this compound is its sustained potency against bacterial strains that are resistant to multiple other classes of antibiotics.
Gepotidacin has demonstrated consistent activity against ESBL-producing E. coli. In a study of urinary E. coli isolates from Germany, the MIC50 and MIC90 values for ESBL-producing strains were 2 mg/L and 4 mg/L, respectively, which were the same as for non-ESBL-producing isolates. asm.org Another report indicated that gepotidacin inhibited 94.3% of 616 ESBL-producing E. coli isolates at a concentration of ≤4 μg/mL. ihma.com
**Table 3: In Vitro Activity of this compound against ESBL-Producing *E. coli***
| Strain | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---|---|---|
| ESBL-Producing E. coli | 2 | 4 |
Due to its unique mechanism of action that differs from fluoroquinolones, gepotidacin retains its activity against fluoroquinolone-resistant bacteria. nih.gov For fluoroquinolone-resistant S. aureus, the MIC50 and MIC90 values were reported to be 0.25 μg/mL and 0.5 μg/mL, respectively. nih.gov Similarly, for ciprofloxacin-resistant E. coli, the MIC50 and MIC90 values were 2 mg/L and 4 mg/L, respectively. asm.org Gepotidacin has also shown potent activity against ciprofloxacin-resistant N. gonorrhoeae, with MIC50 and MIC90 values of 0.12 μg/mL and 0.25 μg/mL, respectively. nih.gov
Table 4: In Vitro Activity of this compound against Fluoroquinolone-Resistant Isolates
| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---|---|---|
| Fluoroquinolone-Resistant S. aureus | 0.25 | 0.5 |
| Ciprofloxacin-Resistant E. coli | 2 | 4 |
| Ciprofloxacin-Resistant N. gonorrhoeae | 0.12 | 0.25 |
The broad-spectrum activity of gepotidacin extends to bacteria with other resistance mechanisms. Studies have shown that its in vitro activity against S. aureus is not affected by resistance to macrolides, clindamycin, linezolid, daptomycin, or vancomycin. nih.govasm.org For E. coli, gepotidacin maintained its activity against isolates resistant to fosfomycin, mecillinam, and nitrofurantoin, with MIC50/90 values of 2/4 mg/L. asm.orgoup.com Furthermore, gepotidacin has demonstrated bactericidal activity against N. gonorrhoeae strains that are non-susceptible to penicillin, tetracycline, and azithromycin. nih.govnih.gov
Table 5: In Vitro Activity of this compound against Other Resistant Phenotypes
| Organism and Resistance Phenotype | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---|---|---|
| Macrolide-Resistant S. aureus | 0.25 | 0.5 |
| Linezolid-Resistant S. aureus | 0.25 | 0.5 |
| Vancomycin-Intermediate S. aureus | 0.25 | 0.5 |
| Fosfomycin-Resistant E. coli | 2 | 4 |
| Nitrofurantoin-Resistant E. coli | 2 | 4 |
| Penicillin-Nonsusceptible N. gonorrhoeae | 0.12 | 0.25 |
| Tetracycline-Nonsusceptible N. gonorrhoeae | 0.12 | 0.25 |
Preclinical Efficacy in Bacterial Infection Models
This compound has been evaluated in various preclinical infection models to characterize its pharmacokinetic/pharmacodynamic (PK/PD) profile and predict its efficacy in treating bacterial infections. These models are crucial for determining the drug exposure levels required to achieve specific bactericidal effects and to suppress the development of resistance.
Murine Thigh Infection Models
Murine thigh infection models are a standard for in vivo assessment of antimicrobial efficacy. Studies utilizing this model have provided key insights into the potency of gepotidacin, particularly against Gram-negative pathogens like Escherichia coli.
In studies using neutropenic male CD-1 mice, the efficacy of gepotidacin was evaluated against several strains of E. coli with minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL. nih.govresearchgate.net Following subcutaneous administration of gepotidacin, a clear relationship was established between drug exposure and the reduction in bacterial colony-forming units (CFU) in the infected thigh tissue over 24 hours. nih.govresearchgate.net The pharmacokinetic-pharmacodynamic index most strongly correlated with efficacy was the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC). nih.govresearchgate.net
These investigations determined the specific fAUC/MIC targets needed to achieve different levels of bacterial reduction. For neutropenic mice infected in the thigh, the median plasma fAUC:MIC ratios required to achieve bacteriostasis (no change in bacterial count), a 1-log₁₀ reduction in CFU, and a 2-log₁₀ reduction in CFU were identified. nih.govresearchgate.net
E. coli| Efficacy Endpoint | Median Plasma fAUC/MIC Ratio | Range of Plasma fAUC/MIC Ratio |
|---|---|---|
| Stasis (No change in CFU) | 11 | 3–17 |
| 1-log₁₀ CFU Reduction | 16 | 4–25 |
| 2-log₁₀ CFU Reduction | 25 | 7–40 |
These findings from the murine thigh infection model were instrumental in establishing the exposure-response relationship for gepotidacin and predicting the exposures that would likely be effective in clinical settings. nih.govresearchgate.net
In Vitro Pharmacokinetic/Pharmacodynamic Models (e.g., Chemostat, Hollow-Fiber)
In vitro dynamic models, such as the one-compartment infection model and the hollow-fiber infection model (HFIM), allow for the precise simulation of human pharmacokinetic profiles and the study of an antibiotic's effect on bacterial populations over extended periods. These models are particularly valuable for identifying the PK/PD drivers of efficacy and for assessing the potential for resistance development.
Efficacy against Escherichia coli
Studies using a 24-hour one-compartment in vitro infection model confirmed that the fAUC/MIC ratio was the PK/PD index most closely associated with gepotidacin's efficacy against E. coli (r² = 0.925). nih.govnih.govresearchgate.net Dose-ranging studies in this model against four different E. coli isolates (MIC range, 1 to 4 mg/liter) established the median fAUC/MIC ratio magnitudes required for various degrees of bacterial killing. nih.govnih.govresearchgate.net
Furthermore, a 10-day HFIM was used to evaluate the gepotidacin exposures needed to prevent the amplification of resistant E. coli subpopulations. nih.govnih.gov This longer-term model demonstrated that higher exposures were necessary to suppress on-therapy resistance compared to the exposures required for initial bacterial reduction. nih.govnih.govresearchgate.net
E. coli| Efficacy Endpoint | Median fAUC/MIC Ratio | In Vitro Model |
|---|---|---|
| Net Bacterial Stasis | 33.9 | One-Compartment |
| 1-log₁₀ CFU Reduction | 43.7 | One-Compartment |
| 2-log₁₀ CFU Reduction | 60.7 | One-Compartment |
| Suppression of Resistance Amplification | ≥275 | Hollow-Fiber |
Efficacy against Neisseria gonorrhoeae
The HFIM has also been employed to assess the relationship between gepotidacin exposure and the prevention of resistance in Neisseria gonorrhoeae. nih.govnih.gov In a 7-day model, various single and divided oral dose regimens were simulated to challenge a clinical N. gonorrhoeae isolate (GSK #8) with a gepotidacin MIC of 0.5 mg/liter. nih.govnih.govfibercellsystems.com
The results showed a clear dose-response relationship. nih.gov Lower simulated single doses failed to clear the infection, whereas higher total doses were able to prevent the amplification of resistant subpopulations and sterilize the system. nih.govnih.gov Specifically, all single or divided dose regimens totaling at least 4.5 g were successful in preventing resistance and achieving bacterial eradication by day 7. nih.govnih.gov These HFIM studies provided critical data to support dose selection for clinical trials aimed at treating gonorrhea infections. nih.gov
Bacterial Resistance Mechanisms to Gepotidacin Mesylate
Target-Mediated Resistance Pathways
Gepotidacin's efficacy relies on its ability to inhibit both DNA gyrase and topoisomerase IV. Resistance typically arises from mutations within the genes encoding these enzymes, specifically in the quinolone resistance-determining regions (QRDRs) droracle.ainih.govnih.govdrugs.comportico.orgacs.orgoup.comresearchgate.netoup.com.
Mutations in Gyrase (GyrA, GyrB) Subunits
DNA gyrase, composed of GyrA and GyrB subunits, is a primary target for many antibiotics, including gepotidacin (B1671446). Mutations in the GyrA subunit, particularly in amino acid residues that interact with gepotidacin, can alter the drug's binding affinity and reduce its inhibitory activity nih.govdrugs.comacs.orgresearchgate.net. For instance, the GyrAP35L mutation in E. coli was found to interact with gepotidacin acs.org. Similarly, the GyrAD82N mutation has been identified as conferring reduced susceptibility to gepotidacin in K. pneumoniae nih.govbiorxiv.org.
Mutations in Topoisomerase IV (ParC, ParE) Subunits
Topoisomerase IV, comprising ParC and ParE subunits, is the other critical target for gepotidacin. Mutations in the ParC subunit, analogous to GyrA, can significantly impact gepotidacin's efficacy. The ParCD79N mutation in E. coli and the ParCD86N mutation in N. gonorrhoeae are notable examples that affect gepotidacin's interaction with topoisomerase IV acs.orgoup.comresearchgate.netnih.govbiorxiv.orgihma.comoup.comnih.gov. These mutations can compromise the drug's ability to inhibit the enzyme's function.
Impact of Single versus Co-Occurring Target Mutations on Susceptibility
A key aspect of gepotidacin's resistance profile is that single mutations in either GyrA or ParC typically confer only a modest increase in the minimum inhibitory concentration (MIC) nih.govasm.orgportico.orgacs.orgoup.comnih.govbiorxiv.org. However, the development of significant resistance often requires the accumulation of mutations in both target enzymes nih.govgsk.comportico.orgacs.orgoup.comnih.govbiorxiv.org. This dual-targeting nature means that bacteria must acquire at least two specific mutations to achieve substantial resistance, a scenario considered less likely to arise spontaneously compared to resistance against single-target drugs patsnap.comgsk.comportico.orgoup.com.
Table 1: Impact of Target Mutations on Gepotidacin Susceptibility in E. coli
| Strain Genotype | Gepotidacin MIC (μg/mL) | Fold Change vs. WT | Reference |
| TOP10 (GyrAWT, ParCWT) | 0.125 | 1x | acs.org |
| TOP10-1 (GyrAP35L, ParCWT) | 0.125 | 1x | acs.org |
| TOP10-2 (GyrAWT, ParCD79N) | 0.125 | 1x | acs.org |
| TOP10-3 (GyrAP35L, ParCD79N) | 16 | 128x | acs.org |
Note: Similar patterns of limited impact from single mutations and significant impact from combined mutations have been observed in other species like K. pneumoniae, where double mutations led to >560-fold reductions in susceptibility nih.govbiorxiv.org.
Efflux Pump Mechanisms in Gepotidacin Mesylate Resistance
While target modification is the primary resistance mechanism, efflux pumps can also contribute to reduced susceptibility. Overexpression of certain efflux pumps has been associated with increased MICs for gepotidacin in some bacterial species jmilabs.comoup.comresearchgate.netresearchgate.net. For example, in Neisseria gonorrhoeae, inactivation of the MtrCDE efflux pump system led to decreased gepotidacin MICs in most strains, suggesting a role for this pump in mediating resistance oup.com. Furthermore, in Klebsiella pneumoniae, isolates with wild-type QRDR sequences but lacking PMQR genes frequently overexpressed efflux pumps like AcrAB-TolC and OqxAB, which may influence gepotidacin susceptibility jmilabs.comresearchgate.netoup.com.
Plasmid-Mediated Quinolone Resistance (PMQR) Genes and Gepotidacin Activity
Plasmid-mediated quinolone resistance (PMQR) genes, such as qnr genes and aac(6')-Ib-cr, are well-known mechanisms of resistance to fluoroquinolones. While gepotidacin targets similar enzymes, its distinct binding site means it is not directly susceptible to all existing fluoroquinolone resistance mechanisms droracle.aincats.ioportico.org. However, studies indicate a trend towards higher gepotidacin MICs in bacteria harboring PMQR genes, particularly when co-occurring with other resistance determinants like QRDR mutations or efflux pump overexpression jmilabs.comresearchgate.netresearchgate.netbsac.org.uk. In K. pneumoniae, isolates with PMQR genes, even with wild-type QRDR sequences, showed elevated gepotidacin MICs compared to susceptible strains jmilabs.comresearchgate.net.
Mechanistic Basis of Resistance Development and Suppression
The development of resistance to gepotidacin is influenced by several factors, including the genetic background of the bacteria and the presence of pre-existing resistance mechanisms.
Requirement for Multiple Mutations: As highlighted, resistance typically necessitates mutations in both GyrA and ParC nih.govgsk.comportico.orgacs.orgnih.govbiorxiv.org. This requirement for multiple genetic events generally leads to a lower frequency of spontaneous resistance compared to antibiotics targeting a single enzyme patsnap.comgsk.comoup.com.
Stepping-Stone Mutations: Pre-existing mutations that confer resistance to fluoroquinolones can act as "stepping-stones" for the evolution of gepotidacin resistance nih.govbiorxiv.orgbiorxiv.org. For instance, the ParCD86N mutation, common in fluoroquinolone-resistant N. gonorrhoeae, is a known risk marker for clinical resistance to gepotidacin, especially when combined with GyrA mutations oup.comihma.comoup.comnih.gov. This suggests that prior exposure to fluoroquinolones could accelerate the emergence of resistance to gepotidacin.
Cross-Resistance: While gepotidacin's distinct binding site reduces direct cross-resistance with fluoroquinolones, co-selection by fluoroquinolone use can still promote the emergence of resistance-conferring mutations that may impact gepotidacin susceptibility nih.govbiorxiv.orgresearchgate.netbiorxiv.org.
Efflux Pump Contributions: The role of efflux pumps, such as MtrCDE in N. gonorrhoeae and AcrAB-TolC/OqxAB in K. pneumoniae, can exacerbate resistance, particularly when combined with target mutations or PMQR genes jmilabs.comoup.comresearchgate.net.
Low Frequency of Spontaneous Resistance: In vitro studies have generally shown a low frequency of spontaneous single-step resistance development to gepotidacin acs.orgnih.govnih.gov. However, clinical data has shown resistance emergence in N. gonorrhoeae in patients treated with gepotidacin, particularly those with pre-existing resistance mutations oup.comoup.comnih.gov.
The development of gepotidacin, with its dual-targeting mechanism, represents a significant advancement in combating antibiotic resistance. However, ongoing surveillance and understanding of resistance pathways are vital to ensure its continued clinical utility.
Preclinical Pharmacological Characterization of Gepotidacin Mesylate
Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Infection Models
The efficacy of gepotidacin (B1671446) is intrinsically linked to its pharmacokinetic (PK) profile and its interaction with bacterial pathogens, as described by pharmacodynamic (PD) parameters. The correlation between these factors, particularly the ratio of the area under the free-drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC), has been extensively studied to predict and optimize therapeutic outcomes.
The fAUC/MIC ratio has been established as a critical PK/PD index for predicting gepotidacin's antibacterial activity and its ability to suppress resistance development. Preclinical and clinical studies have identified specific fAUC/MIC targets that are predictive of efficacy across various pathogens. For instance, in the context of Neisseria gonorrhoeae, an fAUC/MIC target of 40 has been associated with efficacy, while a target of 46 is linked to resistance suppression, particularly against isolates with MICs ≤1 µg/mL. researchgate.net In uncomplicated urinary tract infections (uUTIs), an fAUC/MIC target of 13 has been identified as the most predictive index for achieving a 1-log kill. semanticscholar.org Furthermore, targets such as an fAUC/MIC of 41 for Enterobacterales and 59 for Staphylococcus saprophyticus have been prioritized for ensuring a 1-log kill in infection models. fda.gov
The established PK/PD targets for gepotidacin are designed to ensure a high probability of therapeutic success and to mitigate the emergence of antimicrobial resistance. researchgate.net For Neisseria gonorrhoeae, achieving a probability of target attainment (PTA) of at least 97.5% for efficacy (fAUC/MIC ≥ 40) and at least 91.7% for resistance suppression (fAUC/MIC ≥ 46) against isolates with MICs ≤1 µg/mL is considered essential. researchgate.net These targets are derived from translational approaches that integrate in vitro data with clinical PK/PD modeling. researchgate.net The identification of these specific targets guides the selection of optimal dosing regimens, aiming to maximize the likelihood of eradicating the infection and preventing the selection of resistant strains. researchgate.netfda.gov
Drug Metabolism and Excretion in Preclinical Models
Understanding how gepotidacin is metabolized and eliminated from the body is fundamental to its pharmacological characterization. These processes influence its systemic exposure, duration of action, and potential for accumulation.
Gepotidacin undergoes significant oxidative metabolism, with the cytochrome P450 3A4 (CYP3A4) enzyme identified as the primary catalyst for its biotransformation. fda.govresearchgate.netdrugbank.com In preclinical and human studies, approximately 30-35% of an administered gepotidacin dose is eliminated via oxidative metabolism. researchgate.net The major circulating metabolite identified in plasma is M4, which constitutes approximately 11% of the total drug-related material. fda.govdrugbank.com In vitro investigations utilizing human liver microsomes and Supersomes™ have further substantiated that CYP3A4 is the principal enzyme responsible for the oxidative metabolism of gepotidacin. researchgate.net
Preclinical Drug-Drug Interaction Profiling
Preclinical assessments of drug-drug interactions (DDIs) are vital for predicting potential adverse effects arising from co-administration with other medications. Gepotidacin's metabolic pathways and transporter interactions are key considerations in this profiling. researchgate.net
Given that CYP3A4 is the principal enzyme involved in gepotidacin's oxidative metabolism, potential interactions with co-administered drugs that are strong CYP3A4 inhibitors or inducers are an important aspect of clinical DDI evaluations. researchgate.net Furthermore, in vitro studies indicate that gepotidacin is a substrate for efflux transporters, specifically P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). researchgate.net This information is instrumental in forecasting how the concomitant use of medications affecting these transporters might alter gepotidacin's pharmacokinetic behavior, thereby informing clinical practice and potential dose adjustments. researchgate.net
Synthetic Chemistry and Solid State Properties of Gepotidacin Mesylate
Chemical Synthesis Pathways and Methodologies
The synthesis of gepotidacin (B1671446) is a complex process that involves numerous steps to construct its characteristic tricyclic core and append the necessary side chains.
The manufacturing of gepotidacin has been detailed in patents and scientific literature, outlining an 11-step synthetic route. newdrugapprovals.org The process begins with commercially available starting materials and builds the complex molecular architecture sequentially.
The synthesis commences with the reaction between 2-chloro-6-methoxy-3-nitro-pyridine and 2-amino-propane-1,3-diol. newdrugapprovals.org This initial step is followed by a series of protection, reduction, alkylation, and cyclization reactions to form the core triazaacenaphthylene structure. newdrugapprovals.orgchemicalbook.com The final stages of the synthesis involve the attachment of the piperidine-containing side chain via reductive amination to yield the gepotidacin free base. newdrugapprovals.org The mesylate salt is then typically formed by reacting the free base with methanesulfonic acid. newdrugapprovals.org
Several key chemical transformations are critical to the successful synthesis of gepotidacin. newdrugapprovals.org
Nucleophilic Aromatic Substitution (SNAr): The synthesis is initiated by an SNAr reaction where 2-amino-propane-1,3-diol displaces the chlorine atom on 2-chloro-6-methoxy-3-nitropyridine. newdrugapprovals.org
Protecting Group Chemistry: The diol resulting from the initial reaction is protected using 2,2-dimethoxypropane (B42991) in the presence of p-toluenesulfonic acid (PTSA) to prevent unwanted side reactions in subsequent steps. newdrugapprovals.org
Nitro Group Reduction: The nitro group is reduced to an aniline (B41778), a crucial step for the subsequent cyclization. This transformation is typically achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst. newdrugapprovals.org
Alkylation and Cyclization: The newly formed aniline is alkylated with ethyl bromoacetate. The molecule then undergoes an intramolecular cyclization under basic conditions, using a strong base like sodium hydride, to begin the formation of the tricyclic core. newdrugapprovals.org
Oxidation: An oxidation step, utilizing manganese dioxide, is performed to create a key double bond within the ring system. newdrugapprovals.org
Formation of the Triazaacenaphthylene Core: The acetal (B89532) protecting group is cleaved, and the resulting diol reacts with methanesulfonic anhydride, which facilitates the formation of the third ring of the triazaacenaphthylene core. newdrugapprovals.org
Side-Chain Attachment: The synthesis is completed by attaching the side chain. This involves a substitution reaction with a Boc-protected aminopiperidine, followed by deprotection and a final reductive amination to condense the core with the appropriate aldehyde, yielding gepotidacin. newdrugapprovals.org
Polymorphism and Crystalline Forms of Gepotidacin Mesylate
This compound exhibits polymorphism, meaning it can exist in multiple crystalline forms. google.com These different solid-state forms can have distinct physical properties. Research has identified and characterized several forms, including anhydrate, monohydrate, and dihydrate crystalline structures. google.comgoogle.com In total, at least thirty-nine forms of this compound have been observed, including various solvates and hydrates. google.com
An anhydrous crystalline form of this compound has been identified and characterized using various analytical techniques. google.comgoogleapis.com
The anhydrate form is characterized by its X-ray Powder Diffraction (XRPD) pattern, which shows distinct peaks at specific diffraction angles. google.comgoogle.com Raman spectroscopy provides further characterization through vibrational peaks specific to this crystalline arrangement. google.comgoogle.com
| Analytical Technique | Characteristic Peaks |
|---|---|
| X-Ray Powder Diffraction (XRPD) | Diffraction angles (2θ) at approximately 7.1, 9.7, 12.1, 14.2, 15.2, 17.3, and 20.2 degrees. google.comgoogle.com |
| Raman Spectroscopy | Peaks at approximately 1105, 1260, 1280, 1297, 1517, and 1642 cm-1. google.comgoogle.com |
A single crystal of the anhydrate form was prepared by slow cooling from a 2-propanol solution, allowing for detailed structural analysis. google.com
A monohydrate crystalline form of this compound has also been isolated and studied. google.comgoogle.com This form incorporates one molecule of water per molecule of this compound within its crystal lattice.
The monohydrate is distinguished from other forms by its unique XRPD pattern and Raman spectrum. google.com
| Analytical Technique | Characteristic Peaks |
|---|---|
| X-Ray Powder Diffraction (XRPD) | Diffraction angles (2θ) at approximately 5.6, 7.1, 8.8, 11.2, 13.0, 13.7, 20.1, 21.6, and 23.3 degrees. google.comgoogle.com |
| Raman Spectroscopy | Peaks at approximately 1148, 1272, 1292, 1516, and 1649 cm-1. google.com |
The dihydrate form of this compound, designated as Form 1, is another well-characterized polymorph. newdrugapprovals.orggoogle.com This crystalline solid incorporates two molecules of water per molecule of this compound. google.com
Its solid-state properties have been thoroughly investigated, with specific XRPD and Raman spectral data used for its identification. google.comgoogleapis.com
| Analytical Technique | Characteristic Peaks |
|---|---|
| X-Ray Powder Diffraction (XRPD) | Diffraction angles (2θ) at approximately 9.0, 11.5, 13.4, 14.3, 14.9, 15.5, 17.6, 18.6, and 20.7 degrees. google.comgoogle.com |
| Raman Spectroscopy | Peaks at approximately 1154, 1269, 1306, 1518, 1584, 1637, and 1676 cm-1. google.comgoogle.comgoogleapis.com |
A single crystal of the dihydrate form was prepared by slow cooling from a solution of this compound in a water/2-propanol mixture. google.com Dynamic vapor sorption analysis of the anhydrate form showed a 4.8% uptake of water at 60% relative humidity, indicating a conversion to the dihydrate form. google.com
Analytical Techniques for Crystalline Form Characterization
The solid-state properties of this compound are crucial for its development as a pharmaceutical product. The compound has shown a strong tendency to form various crystalline structures, including hydrates and solvates. google.com At least thirty-nine different forms have been identified, though many were found to be unstable. google.comgoogleapis.com The most thermodynamically stable form at ambient temperatures is a dihydrate. googleapis.com Thorough characterization of these crystalline forms is essential, and this is achieved through a combination of analytical techniques.
X-ray Powder Diffraction (XRPD)
X-ray Powder Diffraction (XRPD) is a primary analytical tool for identifying and differentiating the crystalline forms of this compound. Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for that specific solid-state structure. researchgate.net The patterns are defined by the positions of the diffraction peaks, expressed in degrees 2θ (2-theta). researchgate.net
Distinct XRPD patterns have been identified for the anhydrate, monohydrate, and dihydrate forms of this compound. google.com For instance, the dihydrate form is characterized by diffraction angles at approximately 9.0, 11.5, 13.4, 14.3, 14.9, 15.5, 17.6, 18.6, and 20.7 degrees 2θ when measured using Cu Kα radiation. google.comgoogleapis.com The monohydrate form shows characteristic peaks at about 5.6, 7.1, 8.8, 11.2, 13.0, 13.7, 20.1, 21.6, and 23.3 degrees 2θ. google.comgoogle.com The anhydrate form can be identified by peaks at approximately 7.1, 9.7, 12.1, 14.2, 15.2, 17.3, and 20.2 degrees 2θ. googleapis.com
The table below summarizes the characteristic XRPD peak positions for the different crystalline forms of this compound.
| Crystalline Form | Characteristic XRPD Peaks (2θ, degrees) using Cu Kα radiation |
|---|---|
| Anhydrate | 7.1, 9.7, 12.1, 14.2, 15.2, 17.3, 20.2 googleapis.com |
| Monohydrate | 5.6, 7.1, 8.8, 11.2, 13.0, 13.7, 20.1, 21.6, 23.3 google.comgoogle.com |
| Dihydrate | 9.0, 11.5, 13.4, 14.3, 14.9, 15.5, 17.6, 18.6, 20.7 google.comgoogleapis.com |
Raman Spectroscopy
Raman spectroscopy is another valuable technique for characterizing the different crystalline forms of this compound. It is a non-destructive method that provides information about the vibrational modes of molecules, which are sensitive to changes in the crystal lattice. biospec.net This allows for the differentiation of polymorphs and solvates.
The Raman spectra of the various forms of this compound show distinct peaks at specific wavenumbers (cm⁻¹). For the anhydrate form, characteristic peaks are observed at positions including 1105, 1260, 1280, 1297, 1517, and 1642 cm⁻¹. google.com The monohydrate form is characterized by peaks at approximately 1148, 1272, 1292, 1516, and 1649 cm⁻¹. google.com The dihydrate form exhibits key peaks at about 1154, 1269, 1306, 1518, 1584, 1637, and 1676 cm⁻¹. googleapis.com
The table below presents the characteristic Raman spectral peaks for the different crystalline forms of this compound.
| Crystalline Form | Characteristic Raman Peaks (cm⁻¹) |
|---|---|
| Anhydrate | 1105, 1260, 1280, 1297, 1517, 1642 google.com |
| Monohydrate | 1148, 1272, 1292, 1516, 1649 google.com |
| Dihydrate | 1154, 1269, 1306, 1518, 1584, 1637, 1676 googleapis.com |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of materials. researchgate.net In the context of this compound, DSC is employed to determine the thermal events, such as melting, crystallization, and solid-state transitions, of its different crystalline forms. google.comresearchgate.net
By measuring the difference in heat flow required to increase the temperature of a sample and a reference, a DSC thermogram is generated. researchgate.net This thermogram provides information about the melting point, enthalpy of fusion, and the temperatures of any phase transitions. researchgate.net These thermal properties are unique to each crystalline form and can be used in conjunction with XRPD and Raman spectroscopy to fully characterize the solid-state forms of this compound. google.comgoogle.com For example, the dihydrate and anhydrate forms of this compound each have their own characteristic DSC traces. google.comgoogleapis.com
Advanced Structural Biology of Gepotidacin Mesylate Target Complexes
Crystallographic Analysis of Gepotidacin (B1671446) Mesylate Binding
High-resolution crystallographic studies have provided definitive insights into how gepotidacin interacts with its bacterial targets, particularly Staphylococcus aureus DNA gyrase. These structures reveal a distinct binding mode that differs significantly from that of fluoroquinolones.
Crystal structures of gepotidacin in complex with S. aureus DNA gyrase have been determined at resolutions of approximately 2.31 Å (with nicked DNA) and 2.37 Å (with intact DNA) nih.govrcsb.orgnih.govresearchgate.net. These studies reveal that a single molecule of gepotidacin binds to a pocket located between the GyrA subunits of the gyrase enzyme. Crucially, this binding site is positioned midway between the two scissile DNA bonds nih.govrcsb.orgnih.govresearchgate.net.
Key findings from these structural analyses include:
Binding Site: Gepotidacin occupies a pocket formed by the GyrA subunits, situated between the scissile DNA bonds nih.govrcsb.orgnih.govresearchgate.net.
DNA Cleavage Mechanism: Unlike fluoroquinolones, which primarily induce double-stranded DNA breaks, gepotidacin enhances gyrase-mediated single-stranded DNA breaks. No double-stranded breaks are observed even at high drug concentrations or extended cleavage times nih.govnih.govresearchgate.net.
Complex Stability: Gepotidacin forms stable gyrase-DNA cleavage complexes that persist for over 4 hours nih.govnih.govresearchgate.net.
Mutual Exclusivity: In vitro competition studies suggest that the binding sites for gepotidacin and fluoroquinolones on gyrase are mutually exclusive nih.govrcsb.orgnih.gov.
Key Residue Interaction: Specific interactions have been identified, such as a predicted salt bridge between gepotidacin and Asp82 in the GyrA subunit researchgate.netacs.org.
While detailed co-crystal structures specifically with topoisomerase IV are less prominently featured in the initial search results compared to gyrase, molecular modeling and genetic studies provide substantial evidence of gepotidacin's interaction with this enzyme. Gepotidacin is known to bind to the ParC subunit of topoisomerase IV, analogous to its interaction with the GyrA subunit of gyrase researchgate.netacs.orgwikipedia.orgdrugbank.comasm.orgncats.ioresearchgate.netbiorxiv.orgnih.govresearchgate.net.
Molecular modeling studies suggest that gepotidacin binds in a pocket formed by the ParC subunits, located between the scissile DNA bonds researchgate.netwikipedia.orgdrugbank.com. Specifically, modeling predicts an interaction with Asp79 in the ParC subunit, homologous to Asp82 in GyrA researchgate.netacs.org. Similar to its effect on gyrase, gepotidacin has been shown to enhance single-stranded DNA cleavage mediated by topoisomerase IV acs.orgnih.gov.
| Target Enzyme | Subunit Interaction | Binding Site Description | Key Residue Interaction (Predicted/Observed) | DNA Cleavage Type Induced |
| Bacterial DNA Gyrase | GyrA | Pocket between GyrA subunits, midway between scissile DNA bonds | Asp82 | Single-stranded breaks |
| Bacterial Topoisomerase IV | ParC | Pocket between ParC subunits, midway between scissile DNA bonds | Asp79 | Single-stranded breaks |
Molecular Modeling and Simulation of Binding Interactions
Molecular modeling and simulation techniques, including molecular dynamics, have been instrumental in characterizing the binding interactions of gepotidacin with both DNA gyrase and topoisomerase IV researchgate.netresearchgate.netbiorxiv.org. These computational approaches complement crystallographic data by providing dynamic insights into the drug-enzyme-DNA complex.
These studies have helped to:
Identify Specific Interactions: Molecular modeling has predicted key amino acid residues involved in binding, such as Asp82 in GyrA and Asp79 in ParC, highlighting potential hydrogen bonding and electrostatic interactions researchgate.netacs.org.
Visualize Binding Poses: Simulations have visualized the binding poses of gepotidacin within the enzyme's active site, confirming its position between the scissile DNA bonds researchgate.netresearchgate.netbiorxiv.org.
Explore Conformational Dynamics: Molecular dynamics simulations have captured the conformational flexibility of gepotidacin's linker region and have suggested potential conformational changes in the enzyme-DNA complex upon drug binding nih.govrcsb.orgnih.govresearchgate.net. These dynamics are thought to contribute to the stabilization of cleavage complexes.
Defining Metal Binding Sites in Enzyme-Drug-DNA Complexes
The catalytic mechanism of type IIA topoisomerases, including DNA gyrase and topoisomerase IV, relies on the presence of divalent metal ions, typically magnesium (Mg²⁺) or manganese (Mn²⁺) mdpi.combiorxiv.orgnih.gov. These metal ions are integral to the DNA cleavage and religation process.
Structural and mechanistic studies suggest a "single moving metal-ion-catalyzed DNA-cleavage mechanism" mdpi.combiorxiv.orgnih.gov. In this model:
Catalytic Role: The metal ion is proposed to guide water-mediated protonation and cleavage of the scissile phosphate (B84403) bond in the DNA backbone mdpi.combiorxiv.orgnih.gov.
Location: The metal ion is situated at the catalytic site, often referred to as the Y (or B) site, in proximity to the catalytic tyrosine residue mdpi.com.
Gepotidacin's Influence: Gepotidacin's binding at the enzyme-DNA interface likely influences the positioning and coordination of these metal ions, contributing to the stabilization of the cleavage complex and the specific type of DNA breakage observed mdpi.combiorxiv.orgnih.gov.
| Metal Ion | Enzyme Class | Proposed Role in Catalysis | Location in Complex (Example) |
| Mg²⁺ | Type IIA Topoisomerase | Guides DNA cleavage via water-mediated protonation | Y (B) site |
| Mn²⁺ | Type IIA Topoisomerase | Guides DNA cleavage via water-mediated protonation | Y (B) site |
Elucidation of Conformational Changes Induced by Gepotidacin Mesylate Binding
Gepotidacin's mechanism of action involves not only direct binding but also influencing the conformational landscape of the enzyme-DNA complex.
Gepotidacin's Intrinsic Flexibility: Crystal structures have revealed inherent conformational flexibility within the gepotidacin molecule itself, particularly in its linker region nih.govrcsb.orgnih.govresearchgate.net. This flexibility may allow the drug to adapt to the binding pocket and optimize its interactions.
Enzyme-DNA Complex Stabilization: Gepotidacin is known to stabilize pre-cleavage enzyme-DNA complexes portico.org. This stabilization suggests that the drug locks the enzyme in a specific conformation that is poised for DNA cleavage but unable to complete the catalytic cycle (religation).
Induced Fit: Comparisons of crystal structures with different DNA states (nicked vs. intact) have indicated subtle shifts in the GyrA subunit upon gepotidacin binding nih.govrcsb.orgnih.govresearchgate.net. These observations suggest an induced-fit mechanism, where the binding of gepotidacin may induce or stabilize specific conformational states of the enzyme-DNA complex, thereby inhibiting its function.
Compound Names
Gepotidacin
this compound
DNA gyrase
Topoisomerase IV
GyrA subunit
ParC subunit
Staphylococcus aureus
Escherichia coli
Fluoroquinolones
Future Directions in Gepotidacin Mesylate Research
Exploration of Broader Antimicrobial Applications
While gepotidacin (B1671446) has been approved for the treatment of uncomplicated urinary tract infections (uUTIs) in certain patient populations, its unique mechanism and broad-spectrum activity suggest potential utility against a wider range of bacterial infections. wikipedia.orgurologytimes.com
Future research is focused on expanding the indications for gepotidacin. Clinical trials have already explored its efficacy in treating other infections, including:
Uncomplicated urogenital gonorrhea: Gepotidacin is being actively investigated for this sexually transmitted infection, which is caused by Neisseria gonorrhoeae, a pathogen known for its increasing resistance to conventional antibiotics. researchgate.netuic.edu
Acute bacterial skin and skin structure infections (ABSSSI): A phase 2 dose-ranging study has evaluated the efficacy and safety of gepotidacin for Gram-positive ABSSSI. ncats.io
Furthermore, gepotidacin has demonstrated potent in vitro activity against a variety of common bacterial pathogens, including drug-resistant strains. ncats.io This suggests potential applications in treating infections caused by:
Escherichia coli drugs.com
Klebsiella pneumoniae drugs.com
Staphylococcus saprophyticus drugs.com
Enterococcus faecalis drugs.com
Staphylococcus aureus (both methicillin-susceptible and -resistant strains) ncats.io
Streptococcus pyogenes ncats.io
Moraxella catarrhalis ncats.io
Haemophilus influenzae ncats.io
Clostridium perfringens ncats.io
Shigella spp. ncats.io
Continued investigation into these and other potential applications will be crucial in defining the full therapeutic scope of gepotidacin.
Investigation of Novel Resistance Mechanisms and Mitigation Strategies
A key advantage of gepotidacin is its dual-targeting mechanism, which is believed to lower the potential for the development of resistance. drugbank.comhospitalpharmacyeurope.com For resistance to emerge, simultaneous mutations in both the DNA gyrase and topoisomerase IV enzymes would likely be required. hospitalpharmacyeurope.com
However, the emergence of resistance is an ongoing concern for all antibiotics. Research into potential resistance mechanisms for gepotidacin is a critical area of future study. Potential mechanisms that could impact gepotidacin's activity include:
Target-specific alterations: Mutations in the genes that code for DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are a primary concern. drugs.combiorxiv.org Studies have identified specific amino acid changes that can reduce gepotidacin's effectiveness. drugs.combiorxiv.org For instance, a combination of two specific mutations in these target proteins in Klebsiella pneumoniae has been shown to significantly increase resistance. biorxiv.org
Efflux pumps: These are proteins that can actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy. drugs.com
Plasmid-mediated resistance genes: The transfer of resistance genes on plasmids between bacteria is another potential pathway for the spread of resistance. drugs.com
Ongoing surveillance and molecular studies are essential to monitor for the emergence of resistant strains. vanderbilt.edu Understanding these mechanisms will allow for the development of strategies to mitigate resistance, such as combination therapies or the design of next-generation inhibitors that can overcome these resistance pathways. The finding that gepotidacin has a well-balanced dual-targeting of gyrase and topoisomerase IV in E. coli is a critical aspect that may slow the development of resistance. vanderbilt.edunih.gov
Further Elucidation of Structure-Activity Relationships
Gepotidacin belongs to a class of drugs known as novel bacterial topoisomerase inhibitors (NBTIs). nih.gov The general structure of NBTIs consists of three key components that contribute to their activity:
A left-hand side (LHS) , which is typically a bi- or tricyclic ring system that interacts with and binds to bacterial DNA. nih.govplos.org
A right-hand side (RHS) , a moiety that binds to a hydrophobic pocket within the topoisomerase enzyme. nih.govplos.org
A central linker that connects the LHS and RHS. nih.govplos.org
Future research will focus on further defining the structure-activity relationships (SAR) for gepotidacin and other triazaacenaphthylene compounds. This involves systematically modifying different parts of the molecule to understand how these changes affect its antibacterial potency, spectrum of activity, and ability to evade resistance mechanisms. For example, the introduction of small fragments like fluorine and methoxy (B1213986) groups in the LHS has shown favorable effects against both bacterial type II topoisomerases. acs.org A deeper understanding of SAR will guide the rational design of new derivatives with improved pharmacological properties.
Comparative Studies with Other Novel Bacterial Topoisomerase Inhibitors
Gepotidacin is a leading candidate among the NBTIs, a promising class of antibacterial agents that can evade existing resistance mechanisms. nih.gov Unlike fluoroquinolones, which also target DNA gyrase and topoisomerase IV, NBTIs have a distinct binding mode and mechanism of action. nih.govasm.org This allows them to remain active against many fluoroquinolone-resistant bacteria. ncats.ioasm.org
Comparative studies are essential to understand the relative advantages and disadvantages of different NBTIs. These studies would involve comparing gepotidacin to other investigational NBTIs in terms of:
In vitro potency: Assessing the minimum inhibitory concentrations (MICs) against a broad panel of bacterial pathogens, including multidrug-resistant strains.
Enzyme inhibition: Comparing the 50% inhibitory concentrations (IC50s) against DNA gyrase and topoisomerase IV from various bacterial species. plos.org
Resistance profiles: Evaluating the frequency of spontaneous resistance development and the potential for cross-resistance with other NBTIs and other antibiotic classes.
Pharmacokinetic and pharmacodynamic properties: Comparing how the drugs are absorbed, distributed, metabolized, and eliminated by the body.
Such studies will help to position gepotidacin within the evolving landscape of antibacterial drug development and identify which compounds may be best suited for specific clinical scenarios. For example, one study showed that a tricyclic amide NBTI was equipotent to gepotidacin against DNA gyrase and fourfold more potent against TopoIV. nih.gov
Q & A
What are the key pharmacokinetic parameters of gepotidacin mesylate, and how do they influence experimental design for dosing regimens?
Basic Research Question
this compound demonstrates a mean terminal elimination half-life (t½) of ~10–12 hours, with peak plasma concentrations (Cmax) at 1.5–3 hours post-administration. The AUC0–∞ ranges from 15.8 to 18.6 μg·h/mL depending on formulation (e.g., mesylate salt vs. free-base tablets) . These parameters necessitate staggered dosing intervals (e.g., 6–12 hours) in preclinical models to maintain therapeutic plasma levels. Researchers should validate bioavailability differences between formulations using crossover studies and monitor inter-subject variability in absorption rates, particularly under fed vs. fasting conditions.
How does gepotidacin’s dual-targeting mechanism impact bacterial resistance studies?
Basic Research Question
Gepotidacin inhibits both DNA gyrase (GyrA) and topoisomerase IV (ParC), requiring concurrent mutations in both targets for significant resistance. For example, pre-existing ParC D86N mutations reduce susceptibility, but full resistance (MIC >32-fold increase) occurs only with additional GyrA mutations (e.g., A92T) . Researchers must design resistance induction experiments using sub-MIC concentrations (e.g., 4× MIC) and employ whole-genome sequencing to track mutation accumulation. In vitro models should prioritize strains with pre-existing fluoroquinolone resistance mutations (e.g., GyrA S91F) to assess cross-resistance risks .
What methodological challenges arise when studying gepotidacin resistance in Neisseria gonorrhoeae isolates?
Advanced Research Question
Resistance studies face challenges due to low spontaneous mutation frequencies (<1.25 × 10⁻⁹) and the need for dual mutations (GyrA + ParC). To address this, researchers should:
- Use clinical isolates with pre-existing ParC D86N or GyrA S91F mutations to mimic real-world resistance pathways.
- Apply selective pressure via agar dilution or broth microdilution at 4–8× MIC to isolate rare mutants.
- Quantify efflux pump contributions (e.g., MtrCDE) via comparative MIC assays in knockout vs. wild-type strains .
Documentation of mutation epistasis (e.g., GyrA A92T enhancing ParC D86N effects) is critical for interpreting resistance trajectories.
How can researchers resolve contradictions in gepotidacin efficacy data across clinical trials?
Advanced Research Question
Discrepancies in MIC values (e.g., 2–4 mg/L in some isolates vs. <1 mg/L in others) may stem from strain-specific efflux pump overexpression or undetected QRDR mutations. To reconcile
- Perform population analysis profiling (PAP) to assess heteroresistance.
- Validate efflux activity using inhibitors like phenyl-arginine-β-naphthylamide (PAβN).
- Cross-reference genomic data with phenotypic susceptibility results, focusing on non-QRDR mutations (e.g., mtrR promoter variants) .
Meta-analyses should stratify results by geographic strain prevalence and prior antibiotic exposure .
What experimental design considerations are critical for evaluating gepotidacin’s efficacy against efflux-pump-overexpressing pathogens?
Advanced Research Question
The MtrCDE efflux pump reduces gepotidacin susceptibility 2–3-fold in N. gonorrhoeae. Researchers should:
- Include efflux-proficient and -deficient isogenic strains in comparative studies.
- Measure mRNA expression of mtrCDE via qRT-PCR in high-MIC isolates.
- Use pharmacokinetic/pharmacodynamic (PK/PD) models to simulate drug exposure at infection sites, adjusting for efflux-mediated tolerance .
In vivo models (e.g., murine infection) must account for efflux dynamics in different tissues.
How can in vitro pharmacokinetic data be translated into reproducible in vivo dosing models?
Advanced Research Question
In vitro PK parameters (e.g., t½ = 11.8 hours) must be validated in vivo using:
- Serial plasma sampling to calculate AUC/MIC ratios.
- Monte Carlo simulations to predict target attainment rates across populations.
- Species-specific allometric scaling for preclinical-to-clinical extrapolation .
Researchers should report protein binding percentages and free-drug concentrations, as these impact microbiological activity.
What strategies improve the synthesis of gepotidacin data across heterogeneous studies in systematic reviews?
Advanced Research Question
To address variability in study designs (e.g., dosing regimens, endpoints):
- Use PRISMA guidelines to standardize literature search and inclusion criteria.
- Apply GRADE criteria to assess evidence quality, prioritizing studies with genomic validation of resistance mechanisms.
- Perform subgroup analyses by bacterial species, mutation profiles, and formulation types .
Data harmonization tools, such as standardized MIC breakpoints, are essential for cross-study comparisons.
How should researchers address data integrity challenges in gepotidacin clinical trials?
Advanced Research Question
To ensure reproducibility:
- Adhere to CONSORT guidelines for trial reporting, including detailed protocols for sample handling and MIC testing.
- Archive raw data (e.g., chromatograms, sequencing reads) in public repositories like NCBI SRA.
- Conduct blinded reanalysis of a subset of samples to detect technical variability .
Ethical reviews must address data anonymization, particularly in studies involving resistant pathogen isolates.
What advanced statistical methods are recommended for analyzing gepotidacin resistance development?
Advanced Research Question
Resistance frequency analysis requires:
- Poisson regression to model mutation rates under selective pressure.
- Time-kill assays to quantify pharmacodynamic interactions between gepotidacin and efflux inhibitors.
- Machine learning (e.g., random forests) to identify genomic predictors of MIC elevation .
Researchers should report confidence intervals for mutation frequencies and power calculations for sample sizes.
How do gepotidacin’s dual-targeting properties influence the interpretation of in vitro synergy studies?
Advanced Research Question
Combination therapies must account for gepotidacin’s unique mechanism:
- Avoid combining with fluoroquinolones, as overlapping targets (GyrA/ParC) may accelerate resistance.
- Test synergy with non-DNA-targeting agents (e.g., β-lactams) using checkerboard assays and fractional inhibitory concentration (FIC) indices.
- Monitor for antagonism in efflux-overexpressing strains when combining with pump inhibitors .
Dose-ranging studies should assess whether dual-targeting reduces the likelihood of resistance emergence compared to single-target agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
